2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
Description
2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a complex organic compound characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a piperazine ring
Properties
IUPAC Name |
2-chloro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O3/c14-8-12(21)19-5-3-18(4-6-19)10-2-1-9(13(15,16)17)7-11(10)20(22)23/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDVMSXBBYYQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves multiple steps. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)aniline with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroanisole: Shares the chloro and nitro groups but differs in the presence of a methoxy group instead of a piperazine ring.
Benzene, 1-chloro-2-nitro-4-(trifluoromethyl): Similar in having the chloro, nitro, and trifluoromethyl groups but lacks the piperazine ring.
Uniqueness
2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is unique due to the combination of its functional groups and the presence of the piperazine ring, which imparts specific chemical and biological properties not found in the similar compounds listed above .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
